molecular formula C23H18N2O4 B11022418 N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022418
M. Wt: 386.4 g/mol
InChI Key: YMJRJWHXZHLRRG-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dioxoisoindole core, and a phenylethyl side chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the hydroxyphenyl and phenylethyl groups through various substitution reactions. Key steps may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

    Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Phenylethyl Side Chain: This can be done using Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dioxoisoindole core can be reduced to form dihydro derivatives.

    Substitution: The phenylethyl side chain can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydroisoindole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoindole derivatives in various chemical reactions.

Biology

In biological research, N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the isoindole core can engage in π-π stacking and other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in having a hydroxyphenyl group but lacks the isoindole core.

    N-(2-hydroxyphenyl)phthalimide: Contains a phthalimide core instead of the isoindole structure.

    N-(2-hydroxyphenyl)-2-phenylacetamide: Similar phenylethyl side chain but different core structure.

Uniqueness

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a hydroxyphenyl group, a dioxoisoindole core, and a phenylethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

InChI

InChI=1S/C23H18N2O4/c26-20-9-5-4-8-19(20)24-21(27)16-10-11-17-18(14-16)23(29)25(22(17)28)13-12-15-6-2-1-3-7-15/h1-11,14,26H,12-13H2,(H,24,27)

InChI Key

YMJRJWHXZHLRRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O

Origin of Product

United States

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